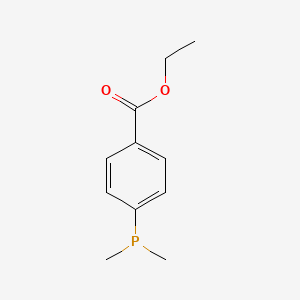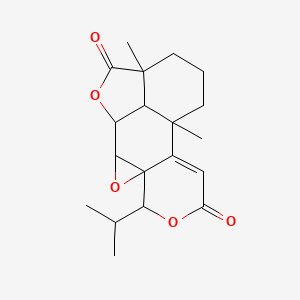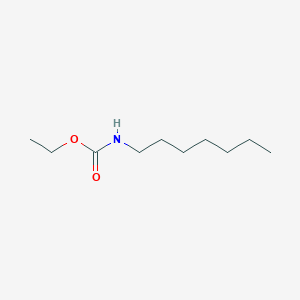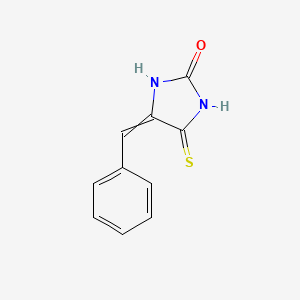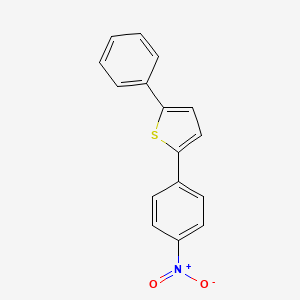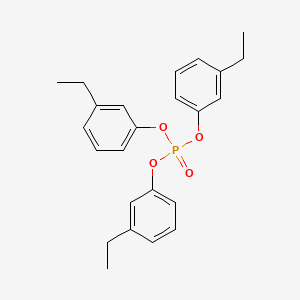
Tris(3-ethylphenyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(3-ethylphenyl) phosphate: is an organophosphate compound with the molecular formula C24H27O4P. It is a derivative of phosphoric acid where three ethylphenyl groups are attached to the phosphorus atom. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(3-ethylphenyl) phosphate can be synthesized through the reaction of phosphorus oxychloride with 3-ethylphenol in the presence of a base such as pyridine. The reaction typically proceeds as follows:
POCl3+3C8H10O→(C8H10O)3PO+3HCl
The reaction is carried out under controlled temperature conditions to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus oxychloride and 3-ethylphenol are mixed in the presence of a catalyst. The reaction mixture is then heated to facilitate the formation of the product, which is subsequently purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(3-ethylphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: Under specific conditions, it can be reduced to form phosphine derivatives.
Substitution: The ethylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tris(3-ethylphenyl) phosphate is used as a flame retardant in the production of plastics and polymers. Its ability to inhibit combustion makes it valuable in enhancing the fire resistance of materials.
Biology: In biological research, this compound is used as a model compound to study the effects of organophosphates on enzyme activity and cellular processes.
Medicine: While not directly used as a drug, this compound is studied for its potential effects on human health, particularly its impact on the nervous system due to its structural similarity to other organophosphates.
Industry: In addition to its use as a flame retardant, this compound is employed as a plasticizer in the manufacturing of flexible PVC products. It enhances the flexibility and durability of the materials.
Wirkmechanismus
Mechanism: Tris(3-ethylphenyl) phosphate exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound can lead to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission.
Molecular Targets and Pathways: The primary molecular target of this compound is acetylcholinesterase. The compound binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This inhibition disrupts normal neurotransmission and can lead to neurotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Tris(3-methylphenyl) phosphate: Similar in structure but with methyl groups instead of ethyl groups.
Triphenyl phosphate: Lacks the ethyl groups and has phenyl groups instead.
Tris(2-chloroethyl) phosphate: Contains chloroethyl groups, making it more reactive.
Uniqueness: Tris(3-ethylphenyl) phosphate is unique due to the presence of ethyl groups, which influence its physical and chemical properties. These groups enhance its solubility in organic solvents and its effectiveness as a flame retardant compared to its methyl and phenyl counterparts.
Eigenschaften
CAS-Nummer |
52736-14-8 |
|---|---|
Molekularformel |
C24H27O4P |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
tris(3-ethylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-4-19-10-7-13-22(16-19)26-29(25,27-23-14-8-11-20(5-2)17-23)28-24-15-9-12-21(6-3)18-24/h7-18H,4-6H2,1-3H3 |
InChI-Schlüssel |
QZWWNNQRBSJVLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)OP(=O)(OC2=CC=CC(=C2)CC)OC3=CC=CC(=C3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,7-dimethoxy-1-benzofuran-6-ol](/img/structure/B14646533.png)
![[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol](/img/structure/B14646537.png)
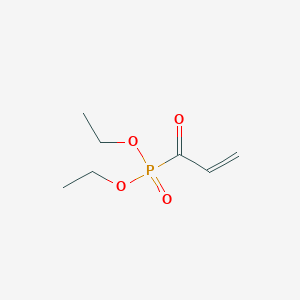
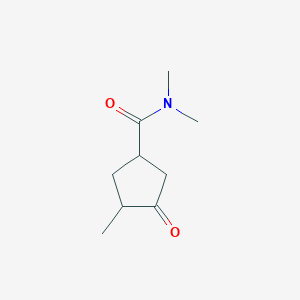
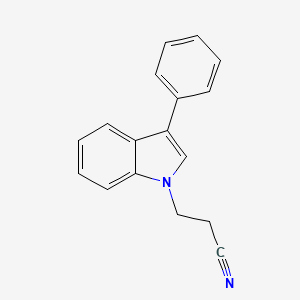
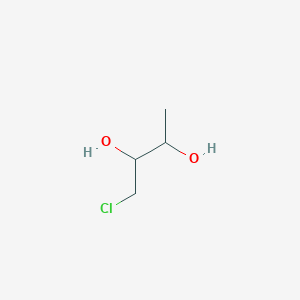
![2-[2-Hydroxy-4-(piperidin-1-yl)benzoyl]benzoic acid](/img/structure/B14646572.png)
